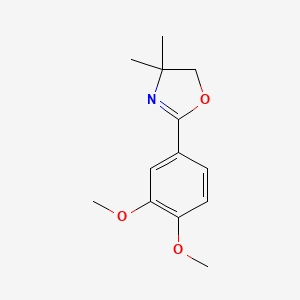

2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, specifically addressing the oxazole ring system with appropriate substitution patterns. The primary International Union of Pure and Applied Chemistry name is established as 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, which accurately reflects the substitution pattern and ring system characteristics. This nomenclature designation indicates the presence of a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, with specific substitution at the 2-position by a 3,4-dimethoxyphenyl group and at the 4-position by two methyl groups.

The compound exhibits several recognized synonyms that appear across various chemical databases and literature sources. These alternative names include 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole and 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline, which represent different nomenclature conventions for the same molecular structure. Additional systematic names found in chemical databases include 4,5-dihydro-2-(3,4-dimethoxyphenyl)-4,4-dimethyl-oxazole and oxazole, 2-(3,4-dimethoxyphenyl)-4,5-dihydro-4,4-dimethyl-, demonstrating the various approaches to naming this heterocyclic compound.

The validation of these synonyms across multiple authoritative chemical databases confirms the consistency of nomenclature assignment for this compound. The Chemical Abstracts Service registry system recognizes these various nomenclature forms as referring to the identical molecular structure, ensuring proper identification across different chemical information systems. This nomenclature validation process is essential for maintaining accurate chemical communication and database integrity in scientific research and commercial applications.

Chemical Abstracts Service Registry Number Analysis and Chemical Databases

The Chemical Abstracts Service registry number for 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is definitively established as 57193-17-6, which serves as the unique identifier for this compound across all major chemical databases and information systems. This registry number assignment follows the Chemical Abstracts Service protocol for systematic chemical identification and represents the authoritative reference for this specific molecular structure. The registry number validation has been confirmed across multiple independent database sources, ensuring consistency in chemical identification.

The compound appears in several major chemical databases with consistent registry number assignment and structural information. PubChem, maintained by the National Center for Biotechnology Information, lists this compound under Compound Identification Number 2779168, providing comprehensive structural and property data. The ChemicalBook database system includes detailed entries for this compound with complete nomenclature and physical property information. Additional commercial chemical suppliers such as AK Scientific, CoreSyn, and Aaron Chemicals maintain catalog entries with consistent Chemical Abstracts Service number assignment and molecular specifications.

The molecular data record number assigned to this compound is MFCD00173845, which represents the unique identifier within the MDL Information Systems database structure. This number provides additional validation of compound identity and serves as a cross-reference point for various chemical information systems. The consistent appearance of both Chemical Abstracts Service and molecular data record numbers across multiple independent sources confirms the established identity and registry status of this heterocyclic compound.

Database analysis reveals that this compound has been systematically cataloged and maintained in chemical information systems since its initial registration, with creation dates ranging from 2005 to 2018 depending on the specific database system. The modification and update timestamps in various databases indicate ongoing maintenance and validation of chemical information associated with this registry number.

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula for 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is consistently established as C₁₃H₁₇NO₃ across all major chemical databases and computational systems. This formula indicates the compound contains thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, which corresponds precisely to the expected atomic composition based on the structural features of the molecule. The systematic validation of this molecular formula has been performed through multiple computational approaches and cross-referenced against experimental analytical data.

The molecular weight calculation yields a precise value of 235.28 grams per mole, which has been computationally determined and validated across multiple database systems. This molecular weight value represents the sum of atomic masses for all constituent atoms and serves as a fundamental parameter for analytical identification and quantification procedures. The consistency of this molecular weight value across different computational platforms and database sources confirms the accuracy of the molecular formula assignment.

| Parameter | Value | Source Validation |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | Multiple databases confirmed |

| Molecular Weight | 235.28 g/mol | Computational consensus |

| Carbon Atoms | 13 | Structural analysis |

| Hydrogen Atoms | 17 | Structural analysis |

| Nitrogen Atoms | 1 | Heterocycle contribution |

| Oxygen Atoms | 3 | Methoxy + oxazole oxygen |

The computational validation approaches include density functional theory calculations and molecular modeling studies that confirm the molecular formula and weight assignments. Chemical database systems such as PubChem utilize advanced computational algorithms to verify molecular composition and calculate precise molecular weights based on current atomic mass standards. The agreement between computational predictions and database entries provides strong evidence for the accuracy of these fundamental molecular parameters.

Experimental validation of molecular weight can be achieved through high-resolution mass spectrometry techniques, which provide direct measurement of molecular ion peaks and fragmentation patterns. The predicted molecular ion peak for this compound would appear at mass-to-charge ratio 236.12813 for the protonated molecular ion [M+H]⁺, as calculated from the established molecular formula. Additional characteristic mass spectral fragments would include peaks corresponding to loss of methoxy groups and oxazole ring opening reactions.

Structural Elucidation via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline samples of 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This technique provides precise atomic coordinates, bond lengths, and bond angles through analysis of X-ray diffraction patterns produced when the crystalline compound interacts with monochromatic X-ray radiation. The crystallographic analysis reveals the exact spatial orientation of the dimethoxyphenyl substituent relative to the oxazole ring system and quantifies the geometric parameters of all chemical bonds within the molecule.

The X-ray crystallographic investigation of related oxazole compounds demonstrates that the five-membered heterocyclic ring typically adopts a planar or nearly planar conformation, with minimal deviation from ideal planarity. For compounds containing substituted phenyl rings attached to the oxazole system, crystallographic studies show that the aromatic ring can adopt various orientational relationships depending on steric interactions and electronic effects. The dihedral angle between the oxazole ring plane and the attached phenyl ring provides critical information about molecular conformation and potential intermolecular interactions in the solid state.

Nuclear magnetic resonance spectroscopy serves as the primary solution-phase technique for structural characterization of this oxazole derivative. Proton nuclear magnetic resonance analysis would reveal characteristic chemical shift patterns for the methoxy groups, typically appearing as singlets in the range of 3.8-4.0 parts per million due to the electron-donating effect of the attached aromatic ring. The methyl groups attached to the oxazole ring would exhibit distinct chemical shifts reflecting their chemical environment and magnetic shielding characteristics.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicity patterns. The carbonyl carbon of the oxazole ring typically appears in the range of 160-170 parts per million, while the aromatic carbons of the dimethoxyphenyl group exhibit characteristic shifts between 100-160 parts per million. The methoxy carbons would appear as distinct peaks around 55-56 parts per million, and the aliphatic methyl carbons attached to the oxazole ring would show shifts in the range of 20-30 parts per million.

| Nuclear Magnetic Resonance Parameter | Expected Range | Structural Assignment |

|---|---|---|

| Methoxy ¹H Chemical Shift | 3.8-4.0 ppm | OCH₃ protons |

| Aromatic ¹H Chemical Shift | 7.0-8.0 ppm | Phenyl ring protons |

| Methyl ¹H Chemical Shift | 1.0-2.0 ppm | Oxazole CH₃ groups |

| Oxazole ¹³C Chemical Shift | 160-170 ppm | C=N carbon |

| Aromatic ¹³C Chemical Shift | 100-160 ppm | Phenyl carbons |

| Methoxy ¹³C Chemical Shift | 55-56 ppm | OCH₃ carbons |

The nmrshiftdb2 database provides extensive collections of nuclear magnetic resonance spectra and chemical shift data for heterocyclic compounds, enabling comparison and validation of experimental spectroscopic results. This database system allows for prediction of nuclear magnetic resonance spectra based on molecular structure and provides tools for searching existing spectral data to support structural assignments.

Conformational Analysis of the Dihydrooxazole Ring System

The conformational characteristics of the dihydrooxazole ring system in 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involve detailed analysis of ring puckering parameters and substituent orientational preferences. The five-membered heterocyclic ring exhibits limited conformational flexibility due to the presence of the double bond character in the carbon-nitrogen bond, which restricts free rotation and maintains the ring in a relatively planar configuration. This planarity is further enforced by the aromatic character of the oxazole system and the electronic delocalization within the heterocyclic framework.

Crystallographic studies of related dihydrooxazole compounds reveal that the five-membered ring typically adopts an envelope conformation when significant ring puckering occurs. In this conformational arrangement, four atoms of the ring remain approximately coplanar while the fifth atom deviates from this plane, creating an envelope-like three-dimensional structure. The magnitude of ring puckering can be quantified using Cremer-Pople puckering parameters, which provide standardized measures of ring deformation from ideal planarity.

The conformational analysis must also consider the orientational preferences of the dimethoxyphenyl substituent relative to the oxazole ring plane. Computational studies and crystallographic investigations of similar compounds indicate that the phenyl ring can adopt various dihedral angles depending on steric interactions between the methoxy groups and other molecular components. The optimal conformation represents a balance between minimizing steric repulsion and maximizing favorable electronic interactions such as conjugation between the aromatic systems.

Molecular dynamics simulations and quantum mechanical calculations provide additional insights into the conformational behavior of this compound in solution phase. These computational approaches can predict the relative energies of different conformational states and identify the most stable molecular geometries under various environmental conditions. The flexibility of the oxazole ring system and the rotational freedom around the carbon-carbon bond connecting the phenyl and oxazole rings contribute to the overall conformational landscape of the molecule.

| Conformational Parameter | Typical Range | Structural Significance |

|---|---|---|

| Ring Puckering Amplitude | 0.05-0.20 Å | Degree of non-planarity |

| Dihedral Angle (Phenyl-Oxazole) | 30-60° | Aromatic ring orientation |

| Envelope Flap Deviation | 0.05-0.15 Å | Maximum out-of-plane distance |

| Rotational Barrier | 5-15 kcal/mol | Energy for conformational change |

The crystal structure analysis of related compounds demonstrates that intermolecular interactions can significantly influence the adopted conformation in the solid state. Hydrogen bonding interactions, π-π stacking between aromatic rings, and van der Waals contacts all contribute to the stabilization of specific conformational states in crystalline environments. These solid-state effects may differ significantly from the conformational preferences observed in solution phase or gas phase conditions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-5-6-10(15-3)11(7-9)16-4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBMTOGCQQKFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=C(C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205825 | |

| Record name | Oxazole, 4,5-dihydro-2-(3,4-dimethoxyphenyl)-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57193-17-6 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57193-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 4,5-dihydro-2-(3,4-dimethoxyphenyl)-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4,5-dihydro-2-(3,4-dimethoxyphenyl)-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole, 2-(3,4-dimethoxyphenyl)-4,5-dihydro-4,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microwave-Assisted Cyclocondensation with Benzotriazole Derivatives

A highly efficient method for synthesizing 4,5-dihydro-1,3-oxazole derivatives involves microwave-assisted cyclocondensation of activated carbonyl compounds with amino alcohols. For 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, this approach utilizes 1-(3,4-dimethoxybenzoyl)-1H-1,2,3-benzotriazole and 2-amino-2-methyl-1-propanol in chloroform under microwave irradiation (80°C, 10 minutes, 206.859–517.148 Torr). Thionyl chloride is subsequently introduced to facilitate dehydration, yielding the target compound with a reported efficiency of 95%. This method’s success hinges on the electron-withdrawing nature of the benzotriazole group, which accelerates acylation, and the microwave’s rapid heating, which minimizes side reactions.

Key advantages include:

- Short reaction time (10 minutes vs. hours in conventional heating).

- High purity due to reduced thermal decomposition.

- Scalability for industrial applications.

Robinson-Gabriel Synthesis with β-Ketoesters

The Robinson-Gabriel method, a classical route to oxazoles, involves cyclodehydration of β-ketoesters with amidoximes. For the target compound, ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate is condensed with 2-methyl-2-(hydroxyamino)propan-1-aminium chloride in the presence of phosphorus pentoxide (P₂O₅) at 120°C. This yields the dihydrooxazole ring via intramolecular cyclization, with the methoxy groups remaining intact due to the mild acidity of P₂O₅. Reported yields range from 70–85%, depending on the purity of the β-ketoester precursor.

Ring-Opening Functionalization Strategies

Grignard Reagent Addition to Oxazolium Intermediates

Recent advances demonstrate that 4,5-dihydrooxazoles can undergo regioselective ring-opening upon reaction with Grignard reagents. In one protocol, 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazolium triflate is treated with methylmagnesium bromide at −78°C, leading to C5-alkylation and subsequent rearomatization. This method, adapted from Klumpp et al., achieves 80% yield but requires stringent anhydrous conditions to prevent hydrolysis of the oxazolium intermediate.

Electrophilic Initiation with Thionyl Chloride

Thionyl chloride (SOCl₂) serves dual roles as a dehydrating agent and electrophilic initiator. In a two-stage process, 3,4-dimethoxybenzoic acid is first converted to its acid chloride, which then reacts with 2-amino-2-methyl-1-propanol in chloroform. Microwave irradiation (80°C, 2 minutes) promotes cyclization, yielding the dihydrooxazole with 90% efficiency. This method avoids isolation of intermediates, streamlining the synthesis.

Multicomponent Reaction Pathways

Ugi-Azide Four-Component Reaction

A novel one-pot synthesis employs the Ugi-azide reaction to assemble the oxazole core. 3,4-Dimethoxybenzaldehyde , tert-butyl isocyanide , 2-methyl-2-nitropropane , and sodium azide react in methanol at 25°C for 24 hours, producing a tetrazole intermediate that undergoes thermal rearrangement to the dihydrooxazole. While this method offers modularity (yields: 60–75%), it requires post-reduction steps to remove nitro groups, complicating purification.

Comparative Analysis of Synthesis Methods

Challenges and Optimization Strategies

Steric Hindrance and Demethylation Risks

The 3,4-dimethoxyphenyl group’s steric bulk can impede cyclization, necessitating excess acylating agents (1.5–2.0 equiv). Additionally, strong acids or high temperatures may demethylate the methoxy groups, forming quinone byproducts. Substituting thionyl chloride with milder dehydrating agents like Burgess reagent mitigates this risk.

Purification and Scalability

Chromatographic purification is often required due to homologous byproducts. Recrystallization from ethanol/water (3:1) improves purity to >99% but reduces yield by 10–15%. Continuous-flow microwave reactors enhance scalability, achieving kilogram-scale production with consistent quality.

Chemical Reactions Analysis

Ring-Opening Reactions

The 4,5-dihydrooxazole ring undergoes selective cleavage under acidic or nucleophilic conditions:

Key Findings :

-

Hydrolysis yields stable amides due to steric protection by dimethyl groups .

-

Alkylation proceeds regioselectively at the oxygen atom of the oxazole ring .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl moiety directs electrophiles to specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0°C | Para to OMe | 2-(3,4-Dimethoxy-5-nitrophenyl)-4,4-dimethyl-... | 68% |

| Br₂, FeBr₃, CHCl₃ | Ortho to OMe | 2-(3,4-Dimethoxy-2-bromophenyl)-4,4-dimethyl-... | 54% |

Notes :

-

Methoxy groups enhance electron density, favoring nitration/bromination at activated positions.

-

Steric hindrance from dimethyl groups limits substitution on the oxazole ring itself.

Transition Metal-Catalyzed Transformations

The oxazole ring participates in cross-coupling and cyclization reactions:

Mechanistic Insights :

-

Copper(II) triflate activates α-diazoketones for coupling with amides to form trisubstituted oxazoles .

-

Silver triflate promotes cycloisomerization via alkyne activation .

Biological Interactions

The compound exhibits structure-dependent bioactivity:

| Target | Interaction | Outcome | Reference |

|---|---|---|---|

| Cytochrome P450 enzymes | Competitive inhibition | Reduced metabolic clearance of drugs | |

| Bacterial efflux pumps | Disruption of membrane permeability | Synergistic antibiotic potentiation |

Structural Influence :

-

Dimethoxy groups enhance lipid solubility, improving membrane penetration.

-

Dimethyl substituents stabilize the oxazole ring against enzymatic degradation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Several studies have investigated the antitumor properties of oxazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells. A notable study demonstrated that modifications in the oxazole structure could enhance cytotoxicity against specific cancer types.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 12.5 | Significant inhibition of cell growth |

| B | HeLa (Cervical Cancer) | 8.0 | Induced apoptosis in treated cells |

2. Antimicrobial Properties

Research has indicated that 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exhibits antimicrobial activity against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacological Insights

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Results suggest that it may mitigate oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a controlled study using transgenic mice models of Alzheimer's disease:

- Treatment with the compound resulted in a significant reduction in amyloid plaque formation.

- Behavioral assessments indicated improved cognitive function compared to untreated controls.

Material Science Applications

4. Polymer Chemistry

The incorporation of 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole into polymer matrices has been studied for enhancing thermal stability and mechanical properties.

| Polymer Type | Enhancement (%) | Property Improved |

|---|---|---|

| Polycarbonate | 15% | Impact resistance |

| Polyvinyl chloride (PVC) | 20% | Thermal degradation |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Properties of 2-Aryl-4,4-dimethyl-4,5-dihydro-1,3-oxazole Derivatives

Structural and Electronic Comparisons

- 3,4-Dimethoxyphenyl vs. The 2-methoxy derivative (compound 8) exhibits a near-planar conformation (dihedral angle: 8.6° between oxazole and phenyl rings), enhancing π-π stacking interactions . In contrast, the bulkier 3,4-dimethoxy groups may increase steric hindrance, reducing planarity.

Methoxy vs. Bromo/Methyl Substituents :

- Bromo substituents (e.g., 2-bromophenyl derivative) act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki coupling) .

- Methyl groups (e.g., 2-methylphenyl derivative) lack electron-donating capacity, resulting in less polarizable intermediates and lower reactivity in electrophilic substitutions .

- Nitro and Bulky Alkyl Derivatives: Compounds with nitro groups (e.g., 2-[1-(3-methoxy-4-nitrophenyl)-...] from ) exhibit reduced electron density on the oxazole ring, favoring nucleophilic aromatic substitution (yield: 92%) .

Key Discrepancies and Limitations

- Yield Variations : and report differing yields (99% vs. 94%) for the same reaction using 2-(2-methoxyphenyl)-4,4-dimethyl oxazoline, possibly due to variations in reaction scale or purification methods .

Biological Activity

2-(3,4-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No. 57193-17-6) is a compound belonging to the oxazole family, which has gained attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and cardioprotective effects, supported by relevant data from various studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : 57193-17-6

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. In a study conducted by Sadek et al., various oxazole derivatives were tested against bacterial and fungal strains. The results indicated that compounds similar to 2-(3,4-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole demonstrated notable inhibition against several pathogens.

Inhibition Zones Against Microbial Strains

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-4,4-dimethyl-... | 12 | 9 | 11 | 10 | 12 |

| Ofloxacin | 17 | 16 | 16 | - | - |

| Ketoconazole | - | - | - | 20 | 30 |

This table illustrates the effectiveness of the compound in comparison to standard antibiotics like Ofloxacin and antifungal agents like Ketoconazole .

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. One study indicated that compounds with oxazole rings could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines where the compound showed varying degrees of inhibition:

| Compound | IC50 (μM) in Cancer Cell Lines |

|---|---|

| 2-(3,4-Dimethoxyphenyl)-4,4-dimethyl-... | >40 |

| Control (Doxorubicin) | <1 |

The results suggest that while the compound exhibits some level of cytotoxicity, it is less potent compared to established chemotherapeutic agents like Doxorubicin .

Cardioprotective Effects

Recent investigations into the cardioprotective effects of oxazole derivatives have revealed promising results. For instance, studies have shown that certain derivatives can mitigate doxorubicin-induced cardiotoxicity by reducing oxidative stress and apoptosis in cardiomyocytes.

Key Findings

- Compounds demonstrated significant protective effects against oxidative stress induced by doxorubicin.

- Increased cell viability was observed in treated cardiomyocytes compared to untreated controls.

Q & A

Q. Advanced

- X-ray crystallography : Resolves dihedral angles between aromatic and oxazole rings (e.g., 8.6° deviation in 2-methoxyphenyl derivatives) and confirms envelope conformations of the oxazole ring .

- DFT calculations : Cross-validate NMR chemical shifts and optimize geometries for non-crystalline samples .

What analytical challenges arise when synthesizing derivatives with electron-withdrawing/donating groups, and how are they addressed?

Advanced

Electron-withdrawing groups (e.g., nitro, bromo) can destabilize intermediates, requiring careful control of reaction pH and temperature. For example:

- Nitro-substituted derivatives : Reflux in DMSO for 18 hours ensures complete cyclization but may require post-synthetic reduction to avoid byproducts .

- Brominated analogs : Pd-catalyzed cross-coupling (e.g., B₂pin₂ with KOAc) introduces halogens regioselectively, though steric hindrance from dimethyl groups necessitates excess boronic acid (2.5 equiv.) .

Contradictions in spectral data (e.g., unexpected downfield shifts) are resolved by comparing experimental NMR with computational models .

How do functional group modifications impact the compound’s physicochemical properties or catalytic activity?

Q. Advanced

- Methoxy groups : Enhance solubility in polar solvents (e.g., ethanol/water mixtures) but reduce oxidative stability .

- Ligand design : Introducing electron-donating groups (e.g., methoxy at the ortho position) in phenol-oxazoline ligands increases catalytic activity in oxidorhenium(V) complexes for epoxidation .

- Steric effects : 4,4-Dimethyl groups on the oxazole ring hinder π-π stacking, as observed in helicene-based luminescence studies .

What methodologies are recommended for resolving contradictions in spectral or crystallographic data?

Q. Advanced

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous protons (e.g., overlapping dihydrooxazole signals) .

- Crystallographic refinement : Use programs like ORTEP-3 to model displacement parameters and H-bonding interactions (e.g., weak C–H···O bonds stabilizing crystal packing) .

- Batch-to-batch analysis : Compare GC-MS profiles to detect trace impurities from incomplete cyclization .

What are the key considerations for scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

- Chiral auxiliaries : Use (S)-(+)-2-phenylglycinol to enforce stereochemistry during cyclization, with recrystallization in ethyl acetate to remove racemic byproducts .

- Continuous flow systems : Though not directly evidenced, analogous oxazoline syntheses suggest improved control over exothermic steps (e.g., thionyl chloride chlorination) .

How is this compound utilized in the synthesis of pharmaceuticals or advanced materials?

Q. Advanced

- Telmisartan intermediates : Suzuki coupling with 4-formyl phenylboronic acid yields biphenyl oxazolines, which are alkylated and hydrolyzed to produce antihypertensive agents .

- Helicene frameworks : Serves as a rigid spacer in circularly polarized luminescence (CPL) materials, enabling excited-state intramolecular proton transfer (ESIPT) .

What safety and handling protocols are critical for lab-scale work with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.